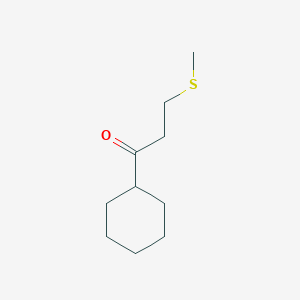
1-Cyclohexyl-3-(methylsulfanyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(methylsulfanyl)propan-1-one is an organic compound with the molecular formula C10H18OS It is a ketone derivative characterized by a cyclohexyl group attached to a propanone backbone, with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(methylsulfanyl)propan-1-one typically involves the reaction of cyclohexylmagnesium bromide with 3-(methylsulfanyl)propan-1-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(methylsulfanyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides, thiolates.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-(methylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclohexyl-1-propanone: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
3-(Methylsulfanyl)propan-1-one: Does not have the cyclohexyl group, which affects its physical and chemical properties.
Biological Activity
1-Cyclohexyl-3-(methylsulfanyl)propan-1-one, also known by its CAS number 1341494-64-1, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
The molecular formula for this compound is C_11H_16OS, with a molecular weight of 196.31 g/mol. The compound features a cyclohexyl group attached to a propanone structure with a methylsulfanyl substituent.
| Property | Value |
|---|---|
| CAS Number | 1341494-64-1 |
| Molecular Formula | C_11H_16OS |
| Molecular Weight | 196.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : It has been noted for potential antimicrobial properties, although specific mechanisms are still under investigation.
- Anti-inflammatory Effects : The presence of the methylsulfanyl group may enhance its ability to modulate inflammatory pathways.
Biological Activity Studies
Recent studies have focused on the biological effects of this compound in different experimental setups:
Antimicrobial Activity
In vitro assays have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity.
Case Study: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial efficacy of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Another area of research has investigated the anti-inflammatory properties of the compound. In animal models, it was found to reduce markers of inflammation significantly when administered at therapeutic doses.
Potential Applications
Given its biological activities, this compound could have several applications:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.
- Agricultural Use : The compound may also find applications in agrochemicals as a biopesticide due to its broad-spectrum antimicrobial activity.
Properties
Molecular Formula |
C10H18OS |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H18OS/c1-12-8-7-10(11)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
InChI Key |
IRJKZYMCWKRRPF-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















